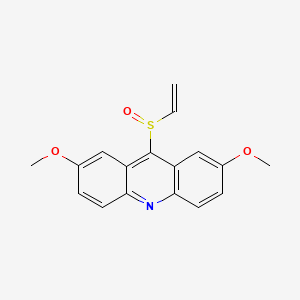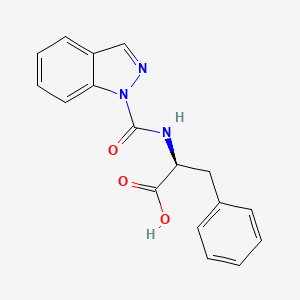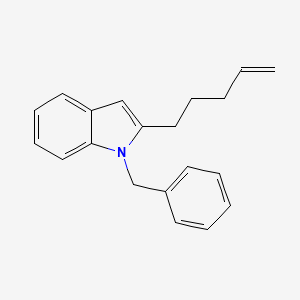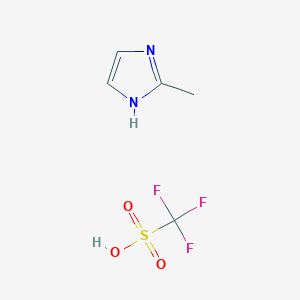
9-(Ethenesulfinyl)-2,7-dimethoxyacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Ethenesulfinyl)-2,7-dimethoxyacridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor agents. This compound is characterized by the presence of an ethenesulfinyl group attached to the acridine core, which imparts unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Ethenesulfinyl)-2,7-dimethoxyacridine typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dimethoxyacridine as the starting material.
Introduction of Ethenesulfinyl Group: The ethenesulfinyl group is introduced via a sulfoxidation reaction. This involves the reaction of the acridine derivative with an appropriate sulfoxidizing agent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or chloroform are commonly used, and the reaction temperature is maintained between 0°C and room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to handle the bulk quantities of starting materials and reagents.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(Ethenesulfinyl)-2,7-dimethoxyacridine undergoes various chemical reactions, including:
Oxidation: The ethenesulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethenesulfinyl group to a thioether group.
Substitution: The methoxy groups on the acridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Thioether derivatives.
Substitution Products: Amino or thio-substituted acridine derivatives.
Applications De Recherche Scientifique
9-(Ethenesulfinyl)-2,7-dimethoxyacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in cancer treatment.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 9-(Ethenesulfinyl)-2,7-dimethoxyacridine involves:
Molecular Targets: The compound interacts with DNA, intercalating between base pairs, which disrupts DNA replication and transcription.
Pathways Involved: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Another acridine derivative with antimicrobial properties.
Uniqueness: 9-(Ethenesulfinyl)-2,7-dimethoxyacridine is unique due to the presence of the ethenesulfinyl group, which imparts distinct chemical reactivity and potential biological activities not observed in other acridine derivatives.
Propriétés
Numéro CAS |
827303-22-0 |
|---|---|
Formule moléculaire |
C17H15NO3S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
9-ethenylsulfinyl-2,7-dimethoxyacridine |
InChI |
InChI=1S/C17H15NO3S/c1-4-22(19)17-13-9-11(20-2)5-7-15(13)18-16-8-6-12(21-3)10-14(16)17/h4-10H,1H2,2-3H3 |
Clé InChI |
YGDFKJQWZYPROP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)
![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)


![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-](/img/structure/B12540360.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)

![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)


